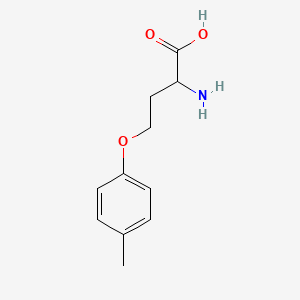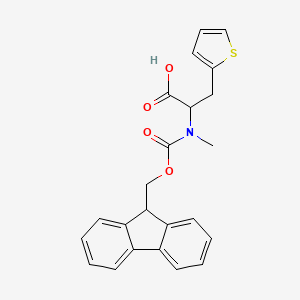
N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-N-Methyl-3-(2-Thienyl)-L-Alanin ist ein Derivat von L-Alanin, einer Aminosäure, die häufig in Proteinen vorkommt. Die Verbindung enthält eine Thienylgruppe, eine Methylgruppe und eine Fmoc-Schutzgruppe (Fluorenylmethyloxycarbonyl).
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Fmoc-N-Methyl-3-(2-Thienyl)-L-Alanin umfasst typischerweise mehrere Schritte:
Schutz der Aminogruppe: Die Aminogruppe von L-Alanin wird mit der Fmoc-Gruppe geschützt.
Einführung der Thienylgruppe: Die Thienylgruppe wird durch eine Substitutionsreaktion eingeführt.
Methylierung: Die Verbindung wird methyliert, um die N-Methylgruppe einzuführen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen für die großtechnische Synthese umfassen, einschließlich der Verwendung von Katalysatoren, Lösungsmitteln und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine typically involves several steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction.
Methylation: The compound is methylated to introduce the N-methyl group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Fmoc-N-Methyl-3-(2-Thienyl)-L-Alanin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thienylgruppe kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Thienylgruppe oder andere funktionelle Gruppen zu modifizieren.
Substitution: Die Fmoc-Gruppe kann entfernt oder durch andere Schutzgruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Piperidin für die Fmoc-Entschützung.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Reduktion zu einfacheren Kohlenwasserstoffen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine Interaktionen mit Proteinen und Enzymen untersucht.
Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien oder chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den N-Fmoc-N-Methyl-3-(2-Thienyl)-L-Alanin seine Wirkungen entfaltet, hängt von seinen Interaktionen mit molekularen Zielstrukturen ab. Die Thienylgruppe kann mit bestimmten Enzymen oder Rezeptoren interagieren, während die Fmoc-Gruppe die Löslichkeit und Stabilität der Verbindung beeinflussen kann.
Wirkmechanismus
The mechanism by which N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine exerts its effects depends on its interactions with molecular targets. The thienyl group may interact with specific enzymes or receptors, while the Fmoc group can influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Fmoc-L-Alanin: Fehlen die Thienyl- und Methylgruppen.
N-Fmoc-N-Methyl-L-Alanin: Fehlt die Thienylgruppe.
N-Fmoc-3-(2-Thienyl)-L-Alanin: Fehlt die Methylgruppe.
Eigenschaften
Molekularformel |
C23H21NO4S |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C23H21NO4S/c1-24(21(22(25)26)13-15-7-6-12-29-15)23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-12,20-21H,13-14H2,1H3,(H,25,26) |
InChI-Schlüssel |
BSQVBFTWKMOFNN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(CC1=CC=CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




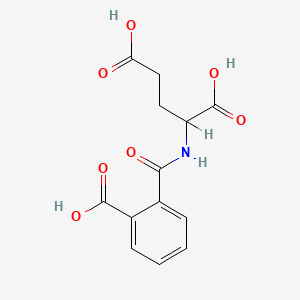
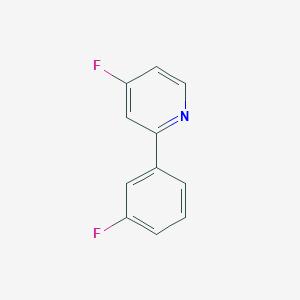
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
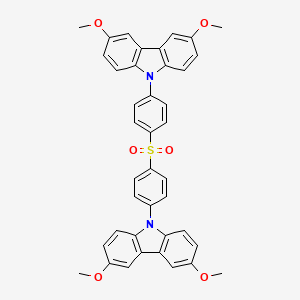
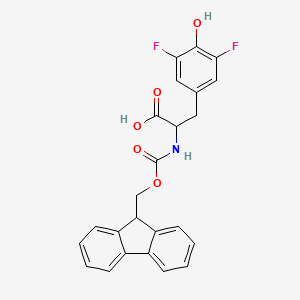
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
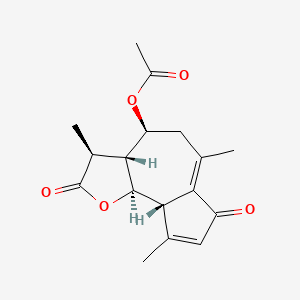


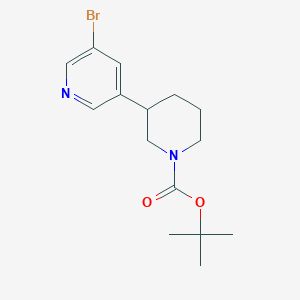
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
